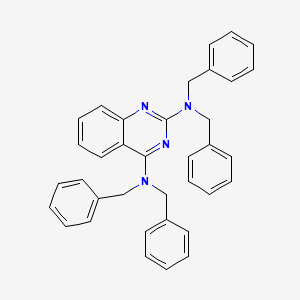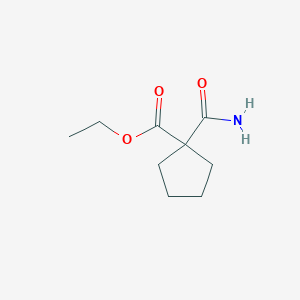![molecular formula C31H54N7O21P3S B13828892 4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-](/img/structure/B13828892.png)
4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoyl coenzyme A monohydrate is a biochemical compound with the molecular formula C31H54N7O17P3S and a molecular weight of 939.80 g/mol . It is a derivative of coenzyme A, where the decanoyl group is attached to the coenzyme A molecule. This compound plays a crucial role in various biochemical processes, particularly in the metabolism of fatty acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decanoyl coenzyme A monohydrate can be synthesized through the reaction of decanoic acid with coenzyme A in the presence of activating agents such as ATP and magnesium ions. The reaction typically occurs under mild conditions, with the decanoic acid being converted to its acyl-CoA derivative .
Industrial Production Methods
In industrial settings, the production of decanoyl coenzyme A monohydrate involves the enzymatic synthesis using acyltransferases. These enzymes catalyze the transfer of the decanoyl group from decanoic acid to coenzyme A, resulting in the formation of decanoyl coenzyme A monohydrate .
Análisis De Reacciones Químicas
Types of Reactions
Decanoyl coenzyme A monohydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form decanoyl-CoA derivatives.
Reduction: It can be reduced to form decanoic acid and coenzyme A.
Substitution: It can participate in substitution reactions where the decanoyl group is replaced by other acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as acyltransferases or other enzymes.
Major Products Formed
The major products formed from these reactions include decanoic acid, coenzyme A, and various acyl-CoA derivatives .
Aplicaciones Científicas De Investigación
Decanoyl coenzyme A monohydrate has a wide range of scientific research applications, including:
Mecanismo De Acción
Decanoyl coenzyme A monohydrate exerts its effects by acting as a substrate for various enzymes involved in fatty acid metabolism. It is primarily involved in the transfer of the decanoyl group to other molecules, facilitating the synthesis and degradation of fatty acids. The molecular targets include acyltransferases and other enzymes that catalyze the transfer of acyl groups .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to decanoyl coenzyme A monohydrate include:
- Octanoyl coenzyme A
- Lauroyl coenzyme A
- Palmitoyl coenzyme A
- Stearoyl coenzyme A
Uniqueness
What sets decanoyl coenzyme A monohydrate apart from these similar compounds is its specific role in the metabolism of medium-chain fatty acids. While other acyl-CoA derivatives are involved in the metabolism of short-chain or long-chain fatty acids, decanoyl coenzyme A monohydrate is specifically tailored for medium-chain fatty acids, making it unique in its function and applications .
Propiedades
Fórmula molecular |
C31H54N7O21P3S |
|---|---|
Peso molecular |
985.8 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxyperoxy-hydroxyphosphoryl]oxyperoxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate |
InChI |
InChI=1S/C31H54N7O21P3S/c1-4-5-6-7-8-9-10-11-22(40)63-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-61(47,48)58-56-59-62(49,50)57-55-51-16-20-25(54-60(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t20-,24-,25-,26+,30-/m1/s1 |
Clave InChI |
RROHBDXSLYPGSL-HSJNEKGZSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OOOP(=O)(O)OOOC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OOOP(=O)(O)OOOCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid](/img/structure/B13828809.png)
![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)

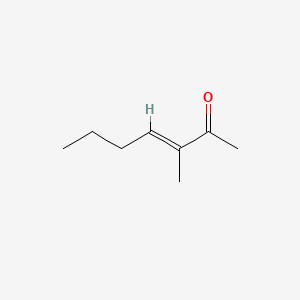
![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
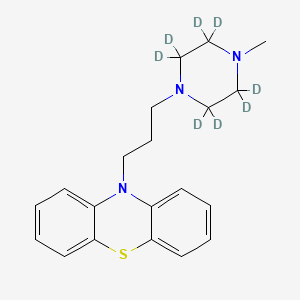
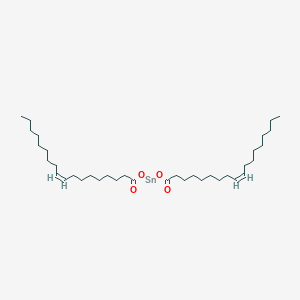
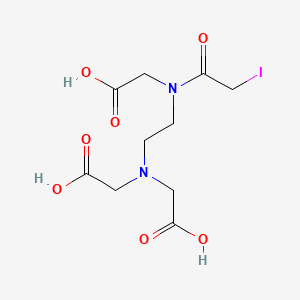
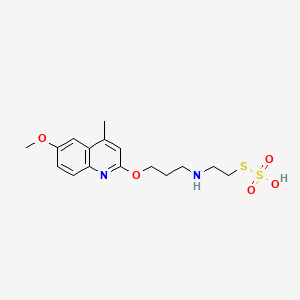
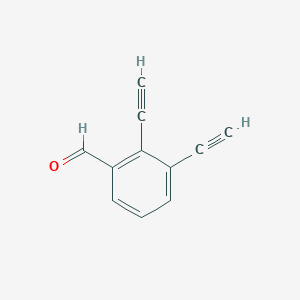

![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
